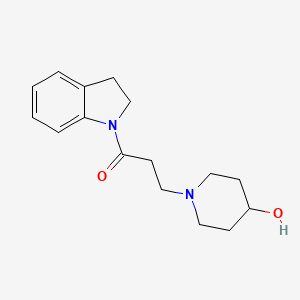
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide, also known as MOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPA is a derivative of phthalazine and has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
作用机制
The mechanism of action of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide can modulate the activity of various enzymes and signaling pathways that are involved in cell growth, differentiation, and apoptosis. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its potent anti-cancer activity. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide. One of the most promising areas of research is the development of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based anti-cancer drugs. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity, and further research is needed to develop N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based drugs that can be used in clinical settings. Other future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide include its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
合成方法
The synthesis of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-ethyl-2-(2-hydrazinylphenyl)acetic acid hydrazide, which is further treated with methyl iodide to form N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide.
科学研究应用
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is in the field of cancer research. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to inhibit the growth of tumor cells in animal models.
属性
IUPAC Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-19(14-8-3-2-4-9-14)16(21)12-20-17(22)15-10-6-5-7-13(15)11-18-20/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLZJKPMUWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)


